molecular formula C21H25ClN4O2 B12022872 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12022872
M. Wt: 400.9 g/mol
InChI Key: JOYTZSANRMPYQD-OEAKJJBVSA-N
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Description

This compound belongs to the hydrazide class, characterized by a piperazine ring substituted with a 2-chlorobenzyl group and an (E)-configured imine-linked 2-methoxyphenyl moiety.

Properties

Molecular Formula

C21H25ClN4O2

Molecular Weight

400.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H25ClN4O2/c1-28-20-9-5-3-6-17(20)14-23-24-21(27)16-26-12-10-25(11-13-26)15-18-7-2-4-8-19(18)22/h2-9,14H,10-13,15-16H2,1H3,(H,24,27)/b23-14+

InChI Key

JOYTZSANRMPYQD-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include adrenergic receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural Modifications and Functional Group Impact

Table 1: Key Structural Variations and Their Effects
Compound Name Substituent on Phenyl Ring Piperazine Modification Key Properties
Target Compound 2-methoxyphenyl 2-chlorobenzyl Enhanced electron donation; potential CNS activity
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide () 4-trifluoromethylphenyl 2-chlorobenzyl Increased hydrophobicity; stronger target binding due to -CF₃
N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide () 4-tert-butylphenyl 2-chlorobenzyl Improved stability; tert-butyl group enhances steric hindrance
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide () 3-ethoxy-4-hydroxyphenyl 2-chlorobenzyl Hydroxyl group improves solubility; ethoxy enhances metabolic resistance

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃ in ) increase lipophilicity, favoring membrane penetration and target engagement .
  • Bulky substituents (e.g., tert-butyl in ) improve thermal stability but may reduce bioavailability due to steric effects .
  • Polar groups (e.g., -OH in ) enhance aqueous solubility, critical for pharmacokinetics .
Table 2: Comparative Bioactivity of Selected Analogs
Compound Name Antimicrobial Activity Anticancer Activity Neuroactive Potential
Target Compound Not reported (inferred moderate) Not reported Likely (piperazine derivatives target serotonin/dopamine receptors)
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-acetohydrazide () Moderate Moderate Not studied
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-acetohydrazide () Weak Strong Not studied
2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-phenylmethylidene]acetohydrazide () High (sulfonyl group) Not reported Potential anti-inflammatory activity

Insights :

  • The 2-chlorobenzyl moiety is associated with anticancer activity, as seen in , where positional isomerism (4-Cl vs. 2-Cl) shifts potency from moderate to strong .
  • Sulfonyl groups () correlate with enhanced antimicrobial effects, likely due to improved enzyme inhibition .

Optimization Strategies :

  • Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction efficiency .
  • Catalysts : Pyridine or triethylamine aids in deprotonation during imine formation .

Biological Activity

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves the reaction of 2-chlorobenzyl piperazine with an appropriate hydrazide derivative. The detailed synthetic pathway typically includes the use of coupling agents to facilitate the formation of the hydrazone linkage. The characterization of the synthesized compound is generally confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For instance, a study reported that certain piperazine derivatives exhibited significant antimicrobial activity against a range of bacterial strains using the tube dilution method. The results indicated that some compounds demonstrated efficacy comparable to standard antibiotics like ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound IDBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 3Staphylococcus aureus8 µg/mL
Compound 8Escherichia coli16 µg/mL
Compound 11Pseudomonas aeruginosa4 µg/mL

Anticancer Activity

The anticancer properties of piperazine derivatives have also been investigated. The MTT assay has been widely employed to assess cell viability in the presence of these compounds. One study found that specific derivatives exhibited notable cytotoxic effects against cancer cell lines, although they were less potent than standard chemotherapeutics such as 5-fluorouracil .

Table 2: Anticancer Activity of Selected Derivatives

Compound IDCancer Cell LineIC50 (µM)
Compound 5HeLa25
Compound 7MCF-730
StandardDoxorubicin10

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For example, docking simulations suggest that certain piperazine derivatives exhibit strong binding affinities to key enzymes involved in cancer progression and bacterial resistance mechanisms . These findings indicate potential pathways for drug development.

Case Studies

Several case studies highlight the therapeutic potential of piperazine derivatives:

  • Case Study on Antimicrobial Efficacy : A series of synthesized piperazine derivatives were tested against multi-drug resistant strains, showing promising results that could lead to new treatments for resistant infections.
  • Case Study on Cancer Treatment : Research involving the application of these compounds in combination with existing chemotherapeutics revealed enhanced efficacy in reducing tumor growth in animal models.

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